![molecular formula C13H14F3N B12606783 3-Azabicyclo[3.1.0]hexane, 3-methyl-1-[4-(trifluoromethyl)phenyl]- CAS No. 909397-12-2](/img/structure/B12606783.png)
3-Azabicyclo[3.1.0]hexane, 3-methyl-1-[4-(trifluoromethyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azabicyclo[3.1.0]hexane, 3-methyl-1-[4-(trifluoromethyl)phenyl]- is a heterocyclic compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives typically involves cyclization reactions. One common method is the metal-catalyzed cyclization of 1,5- and 1,6-enynes, which allows for the simultaneous formation of both rings in a single reaction . Another approach involves the base-promoted intramolecular addition of vinyl cyclopropanecarboxamides . These methods utilize easily accessible starting materials and can be performed under mild conditions.
Industrial Production Methods
Industrial production of 3-azabicyclo[3.1.0]hexane derivatives often relies on scalable and efficient synthetic routes. The metal-mediated cyclopropanation domino reaction of chain enynes is a popular strategy due to its scalability and substrate scope . This method relies on in situ-generated metal carbene species in the presence of catalysts such as palladium, gold, ruthenium, cobalt, nickel, and rhodium salts .
Análisis De Reacciones Químicas
Types of Reactions
3-Azabicyclo[3.1.0]hexane derivatives undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert these compounds into their reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxides, while reduction reactions produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
3-Azabicyclo[3.1.0]hexane derivatives have a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-azabicyclo[3.1.0]hexane derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives act as inhibitors of enzymes such as monoacylglycerol lipase and MAP3K12 kinase, which are involved in neurological and neurodegenerative diseases . These compounds can also inhibit dopamine D3 receptors, which helps in overcoming alcohol and drug addictions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-azabicyclo[3.1.0]hexane derivatives include:
Cycloclavine: An ergot alkaloid with a similar bicyclic structure.
Indolizomycin: An antibiotic with a related structure.
Duocarmycin: A group of compounds with high cytotoxicity and potential antitumor activity.
Uniqueness
What sets 3-azabicyclo[3.1.0]hexane derivatives apart is their unique bicyclic structure, which imparts specific biological activities and makes them valuable in drug design . Their ability to act on various biological targets and their potential use in treating neurological and neurodegenerative diseases further highlight their uniqueness .
Propiedades
Número CAS |
909397-12-2 |
|---|---|
Fórmula molecular |
C13H14F3N |
Peso molecular |
241.25 g/mol |
Nombre IUPAC |
3-methyl-1-[4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C13H14F3N/c1-17-7-11-6-12(11,8-17)9-2-4-10(5-3-9)13(14,15)16/h2-5,11H,6-8H2,1H3 |
Clave InChI |
YUWBVKCAVVHGFX-UHFFFAOYSA-N |
SMILES canónico |
CN1CC2CC2(C1)C3=CC=C(C=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


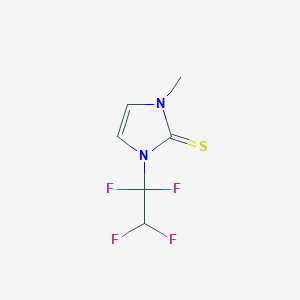
![Benzoic acid, 3-[[(4-cyanophenoxy)acetyl]amino]-](/img/structure/B12606713.png)
![2-Iodo-N-[2-(4-methylphenyl)ethyl]pentanamide](/img/structure/B12606721.png)
![1,4-Bis{2-phenyl-1,2-bis[4-(2-phenylethenyl)phenyl]ethenyl}benzene](/img/structure/B12606728.png)
![Carbamic acid, [2-(1-cyclohexen-1-yl)ethyl]-, 3-methyl-2-butenyl ester](/img/structure/B12606734.png)

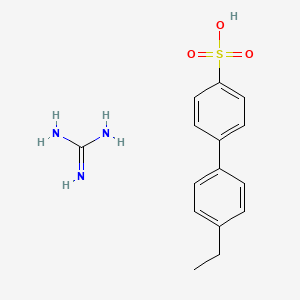
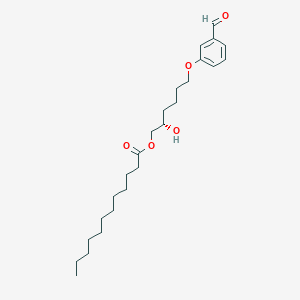

![5-[4-(1,3-Dioxolan-2-yl)phenyl]furan-2-carbaldehyde](/img/structure/B12606775.png)
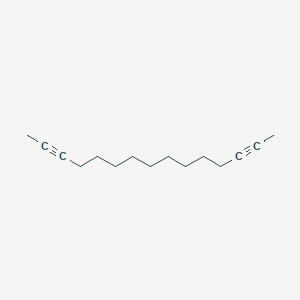
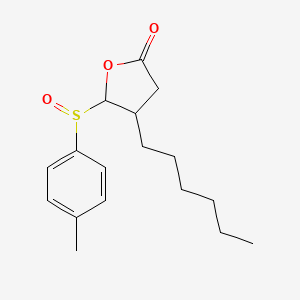
![5-Fluoro-2-[4-(trifluoromethyl)phenyl]pyridine](/img/structure/B12606790.png)
![4-{[(2,5-Dimethylphenyl)methoxy]methyl}-1-(methanesulfonyl)piperidine](/img/structure/B12606798.png)
